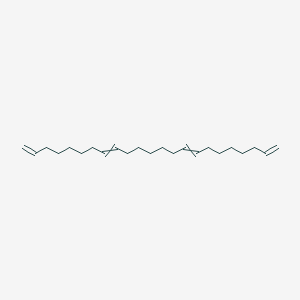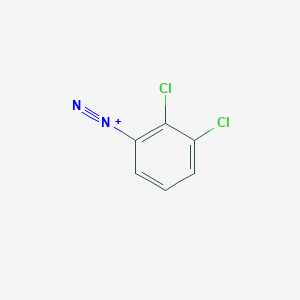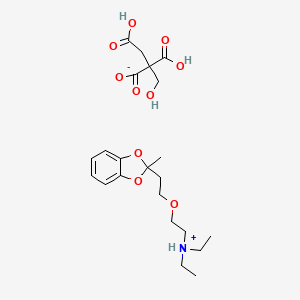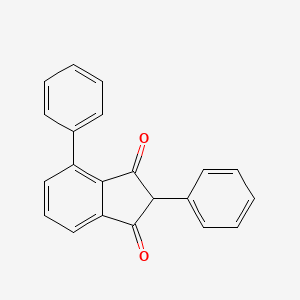
Tricosa-1,8,15,22-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosa-1,8,15,22-tetraene is a hydrocarbon compound with the molecular formula C23H32. It is characterized by the presence of four double bonds located at positions 1, 8, 15, and 22 in the tricosane chain. This compound is of interest in various fields of scientific research due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-1,8,15,22-tetraene typically involves the use of alkyne metathesis or cross-coupling reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of terminal alkynes with halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Tricosa-1,8,15,22-tetraene undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the double bonds into epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions can reduce the double bonds to single bonds using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or water.
Reduction: Pd/C catalyst under hydrogen gas in solvents like ethanol or methanol.
Substitution: Br2 or Cl2 in solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Major Products Formed
Oxidation: Epoxides, diols, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
Tricosa-1,8,15,22-tetraene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as a component in lubricants and coatings.
作用機序
The mechanism of action of tricosa-1,8,15,22-tetraene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds allow it to participate in various chemical reactions, which can modulate biological pathways and processes. For example, its oxidation products may interact with cellular components, leading to changes in cell signaling and function.
類似化合物との比較
Tricosa-1,8,15,22-tetraene can be compared with other similar compounds such as:
Tricosa-1,8,15-triene: Lacks one double bond compared to this compound, resulting in different chemical reactivity and applications.
Tricosa-1,8,15,22-pentaene:
Tricosa-1,8,15,22-tetrayne: Contains triple bonds instead of double bonds, leading to significantly different chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of double bonds, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.
特性
CAS番号 |
93368-74-2 |
|---|---|
分子式 |
C23H40 |
分子量 |
316.6 g/mol |
IUPAC名 |
tricosa-1,8,15,22-tetraene |
InChI |
InChI=1S/C23H40/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4,15-18H,1-2,5-14,19-23H2 |
InChIキー |
AQMCQVLRJBEOCN-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCC=CCCCCCC=CCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)





![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)


![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)


